
2-Ethyl-3-phenyl-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-3-phenyl-2H-azirine is a member of the azirine family, which are three-membered nitrogen-containing heterocycles. These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The azirine ring system is characterized by its unsaturation and the presence of a nitrogen atom, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-ethyl-3-phenyl-2H-azirine can be achieved through several methods:
Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base.
Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamines can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can be converted to azirines through radical addition and cyclization reactions.
Chemical Reactions Analysis
2-ethyl-3-phenyl-2H-azirine undergoes various types of chemical reactions due to its high ring strain and reactivity:
Oxidation: Azirines can be oxidized to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are saturated three-membered nitrogen-containing rings.
Substitution: Azirines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.
Scientific Research Applications
2-ethyl-3-phenyl-2H-azirine has several applications in scientific research:
Chemistry: Azirines are valuable intermediates in the synthesis of various heterocyclic compounds.
Biology: Azirines have been studied for their biological activity.
Medicine: Due to their biological activity, azirines are investigated as potential drug candidates.
Industry: Azirines are used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethyl-3-phenyl-2H-azirine involves its interaction with nucleophilic sites in biological molecules. The azirine ring can act as an electrophile, reacting with nucleophilic amino acid residues such as cysteine or lysine. This interaction can lead to the covalent modification of proteins and enzymes, affecting their function . The high ring strain of azirines also contributes to their reactivity, making them potent inhibitors of biological targets.
Comparison with Similar Compounds
2-ethyl-3-phenyl-2H-azirine can be compared with other azirine derivatives:
3-phenyl-2H-azirine: This compound lacks the ethyl group at the 2-position, which can affect its reactivity and biological activity.
2-methyl-3-phenyl-2H-azirine: The presence of a methyl group instead of an ethyl group can lead to differences in steric effects and reactivity.
2H-azirine-2-carboxylic acid: This derivative contains a carboxylic acid group, which can significantly alter its chemical properties and biological activity.
The unique combination of the ethyl and phenyl groups in 2-ethyl-3-phenyl-2H-azirine imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51209-52-0 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-ethyl-3-phenyl-2H-azirine |
InChI |
InChI=1S/C10H11N/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
VQGVJTNNNTVQPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


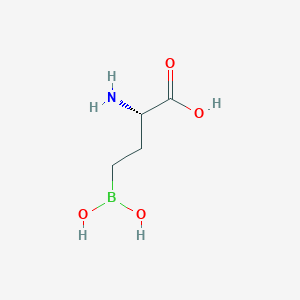
![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)
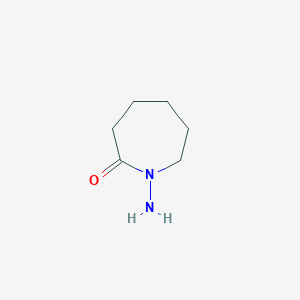


![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)


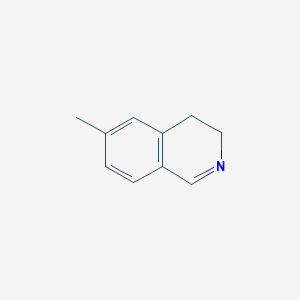

![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)
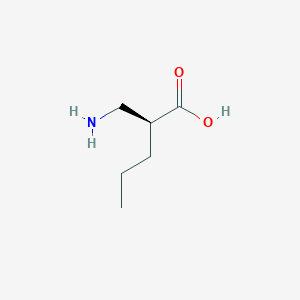
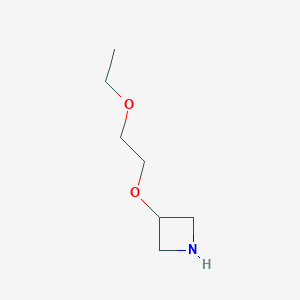
![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)
